

# Pachypodol reference standard qualification

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## Compound Focus: Pachypodol

CAS No.: 33708-72-4

Cat. No.: S538507

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## Pachypodol Profile and Key Characteristics

The table below summarizes the fundamental information about **pachypodol** as a bioactive compound, which forms the basis for its use in research [1] [2].

Characteristic	Description
IUPAC Name	4',5-Dihydroxy-3,3',7-trimethoxyflavone [3]
Chemical Formula	C <sub>18</sub> H <sub>16</sub> O <sub>7</sub> [1] [2]
Plant Source	Primarily isolated from <i>Pogostemon cablin</i> (Patchouli) [1] [2]. Also found in other plants like <i>Euphorbia neriifolia</i> [4].
Bioactivity Profile	Antioxidant, anti-inflammatory, anti-microbial, antiviral, anticancer, cytoprotective [1] [3] [2].

## Quantitative Data & Experimental Evidence

While full analytical protocols are not available in the searched literature, the following tables summarize key quantitative findings from recent pharmacological studies.

**Table 1: Cytoprotective and Antioxidant Effects (In Vitro)** This data is primarily from a study on HepG2 cells (a human liver cancer cell line) conducted by researchers at Hanyang University [5].

Experimental Measure	Result / Outcome	Experimental Protocol Summary
<b>Cytoprotection</b>	Pretreatment for 12h significantly protected cells from <b>t-BHP-induced oxidative death</b> [5].	HepG2 cells were pretreated with pachypodol (3-100 µM) for 1 or 12 hours, then exposed to tert-butyl hydroperoxide (t-BHP) to induce oxidative stress. Cell viability was measured, likely via MTT or similar assay [5].
<b>ROS Scavenging</b>	Attenuated intracellular <b>ROS production</b> induced by t-BHP [5].	Intracellular ROS levels were measured using a fluorescent probe (DCFH-DA) after pachypodol pretreatment and t-BHP exposure [5].
<b>Nrf2 Pathway Activation</b>	Enhanced <b>ARE-luciferase activity</b> ; induced <b>nuclear accumulation of Nrf2</b> ; upregulated mRNA of <b>GCLC, GCLM, and NQO1</b> [5].	HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid were used. Nuclear Nrf2 was detected by Western blot. mRNA levels were quantified by RT-PCR [5].
<b>Mechanistic Insight</b>	Nrf2 activation was <b>abolished by ERK inhibitor (PD98059)</b> , indicating an <b>ERK-dependent pathway</b> [5].	Cells were co-treated with pachypodol and the specific ERK pathway inhibitor PD98059, followed by measurement of ARE-luciferase activity and Nrf2 levels [5].

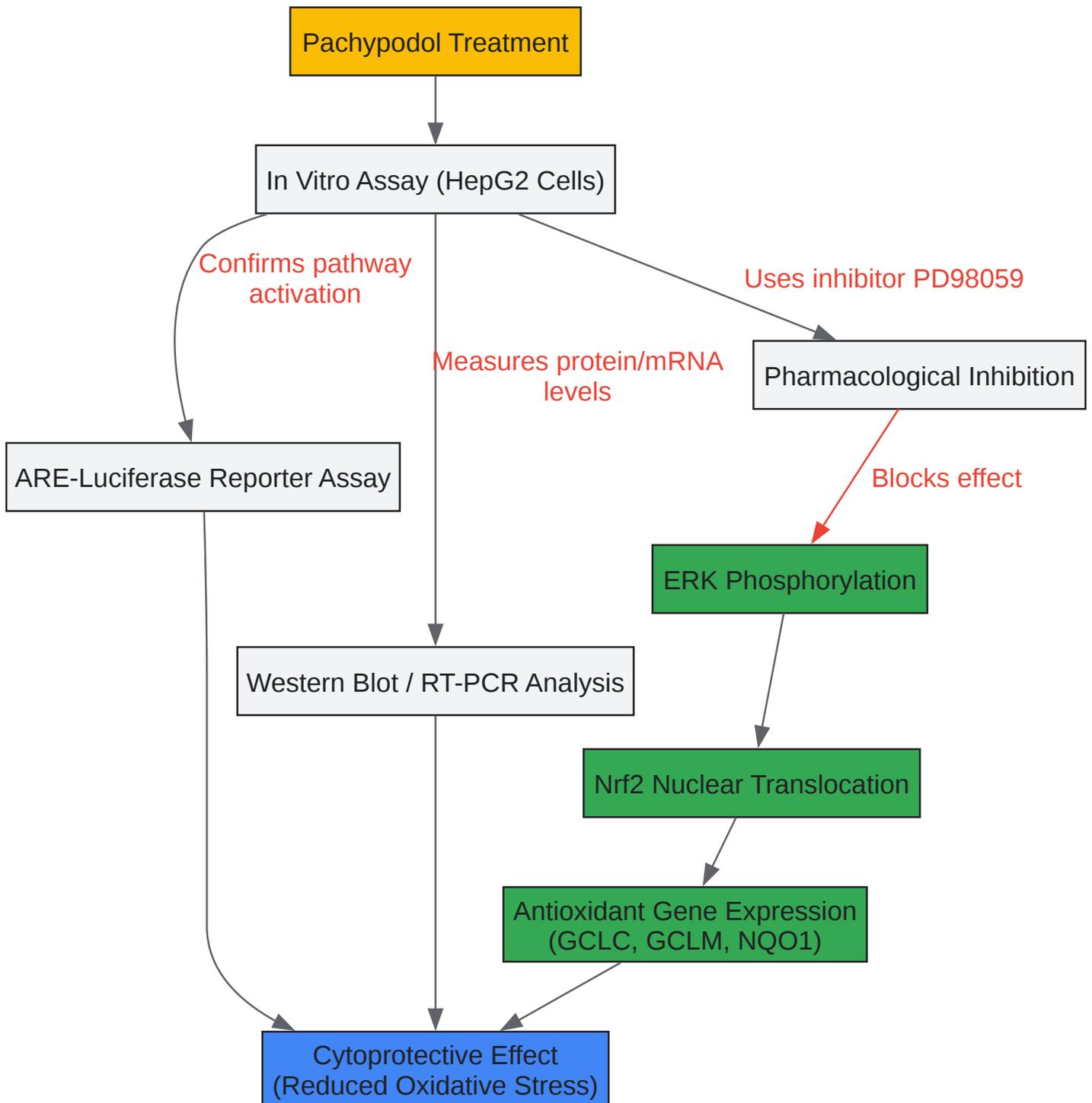
**Table 2: Anti-inflammatory & Therapeutic Potential in Disease Models** This data consolidates findings from molecular docking and animal model studies [3] [6].

Model / Approach	Key Finding	Experimental Protocol Summary
<b>Molecular Docking (COVID-19)</b>	Identified as a key bioactive in <b>Xuanfei Baidu Granule</b> , predicted to bind <b>NLRP3</b> and	Bioinformatic screening of TCM formula. Molecular docking simulations performed to predict binding affinity and interactions between

Model / Approach	Key Finding	Experimental Protocol Summary
	<b>CSF2</b> targets to reduce inflammation [6].	pachypodol and protein targets associated with COVID-19 cytokine storm [6].
<b>Acute Lung Injury (ALI) Model</b>	<b>Pachypodol-loaded liposomes (Pac-lipo)</b> ameliorated LPS-induced ALI in mice [3].	Liposomes were prepared via thin-film hydration. Mice with LPS-induced ALI were treated with Pac-lipo. Outcomes assessed via lung histology, inflammatory cytokine levels (TNF- $\alpha$ , IL-6), and pulmonary function tests [3].
<b>Formulation Challenge</b>	Native pachypodol has <b>poor water solubility</b> , limiting clinical application [3].	The study highlighted the need for advanced delivery systems, like liposomes, to improve the bioavailability and efficacy of hydrophobic pachypodol [3].

## Experimental Workflow for Nrf2 Pathway Activation

The diagram below illustrates the key experimental workflow and mechanism for elucidating **pachypodol's** cytoprotective effect via the Nrf2 pathway, as revealed in the research [5].



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